4'-n-Butoxy-3'-methoxypropiophenone
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Overview
Description
4’-n-Butoxy-3’-methoxypropiophenone is an organic compound with the molecular formula C14H20O3 It is a derivative of propiophenone, characterized by the presence of butoxy and methoxy functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-n-Butoxy-3’-methoxypropiophenone typically involves the alkylation of 3’-methoxypropiophenone with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of 4’-n-Butoxy-3’-methoxypropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4’-n-Butoxy-3’-methoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of 4’-n-Butoxy-3’-methoxybenzoic acid.
Reduction: Formation of 4’-n-Butoxy-3’-methoxypropiophenol.
Substitution: Formation of 4’-n-Butoxy-3’-methoxy-2-nitropropiophenone or 4’-n-Butoxy-3’-methoxy-2-bromopropiophenone.
Scientific Research Applications
4’-n-Butoxy-3’-methoxypropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-n-Butoxy-3’-methoxypropiophenone involves its interaction with various molecular targets. The methoxy and butoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The carbonyl group can act as an electrophilic center, facilitating nucleophilic attacks in biochemical reactions.
Comparison with Similar Compounds
4’-Methoxypropiophenone: Lacks the butoxy group, making it less hydrophobic.
4’-Ethoxy-3’-methoxypropiophenone: Similar structure but with an ethoxy group instead of a butoxy group.
4’-n-Butoxyacetophenone: Similar but lacks the methoxy group.
Uniqueness: 4’-n-Butoxy-3’-methoxypropiophenone is unique due to the combination of butoxy and methoxy groups, which confer distinct chemical and physical properties. This combination can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-butoxy-3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-4-6-9-17-13-8-7-11(12(15)5-2)10-14(13)16-3/h7-8,10H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPGUULIHADQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)CC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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